molecular formula C27H39N9O9 B15157190 3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid

3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid

Cat. No.: B15157190
M. Wt: 633.7 g/mol
InChI Key: XHCDPNOVUNAIPA-UHFFFAOYSA-N
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Description

3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including carbamimidamido, carbamoyl, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the pyrrolidin-1-yl intermediate: This step involves the reaction of a suitable amine with a pyrrolidine derivative under controlled conditions.

    Introduction of the carbamimidamido group: This step requires the use of reagents such as cyanamide or guanidine derivatives to introduce the carbamimidamido functionality.

    Attachment of the nitrophenyl group: This step involves the nitration of a phenyl ring followed by coupling with the intermediate compound.

    Final assembly: The final step involves the coupling of all intermediate compounds under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Purification techniques: Methods such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The carbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Inhibit or modulate their activity.

    Interact with cellular pathways: Affect signaling cascades or metabolic processes.

    Induce cellular responses: Trigger apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl derivatives: Share similar functional groups and reactivity.

    Pyrrolidin-1-yl carbamoyl compounds: Exhibit similar structural features and chemical properties.

Uniqueness

3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H39N9O9

Molecular Weight

633.7 g/mol

IUPAC Name

4-[[1-[[1-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C27H39N9O9/c1-15(31-21(37)11-12-22(38)39)23(40)32-16(2)26(43)35-14-4-6-20(35)25(42)34-19(5-3-13-30-27(28)29)24(41)33-17-7-9-18(10-8-17)36(44)45/h7-10,15-16,19-20H,3-6,11-14H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)(H4,28,29,30)

InChI Key

XHCDPNOVUNAIPA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

Origin of Product

United States

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